5-Oxo-3-phenylhexanoic acid
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Description
5-Oxo-3-phenylhexanoic acid is a chemical compound with the molecular formula C12H14O3 . It has an average mass of 206.238 Da and a mono-isotopic mass of 206.094299 Da .
Molecular Structure Analysis
The molecular structure of 5-Oxo-3-phenylhexanoic acid consists of 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The exact structure would require more specific information or a detailed analysis using techniques such as NMR spectroscopy.Scientific Research Applications
1. Potent Chemoattractant and Mediator in Eosinophilic Disorders
5-Oxo-3-phenylhexanoic acid, as a derivative of 5-oxo-ETE, is a potent lipid mediator involved in inducing tissue eosinophilia via the selective OXE receptor, making it a significant therapeutic target in eosinophilic diseases such as asthma. Novel antagonists with modified side chains like phenylhexyl have shown increased potency and resistance to metabolism, offering new strategies for treating these disorders (Chourey et al., 2018).
2. Role in Inflammation and Allergic Responses
5-Oxo-3-phenylhexanoic acid, by its association with 5-oxo-ETE, plays a role in inflammatory responses. It's been found to induce granulocyte infiltration into human skin and potentially contribute to the inflammatory processes in asthma and allergic rhinitis. The compound’s ability to elicit eosinophil and neutrophil infiltration suggests its importance as a mediator of inflammation (Muro et al., 2003).
3. Potential in Treating Asthma and Allergic Diseases
5-Oxo-3-phenylhexanoic acid, related to 5-oxo-ETE, demonstrates a potential role in treating asthma and other allergic diseases. Its potent chemoattractant properties for eosinophils make it a possible target for novel therapies. Studies indicate that blocking its receptor, OXE, can provide therapeutic benefits in conditions characterized by eosinophilic inflammation (Powell & Rokach, 2020).
4. Chemotactic Properties and Potential in Skin Inflammation
The chemotactic properties of 5-oxo-3-phenylhexanoic acid, via its association with 5-oxo-ETE, suggest a role in skin inflammation. The compound's ability to attract eosinophils and neutrophils could be relevant in inflammatory skin diseases, where control of granulocyte infiltration is crucial (Sturm et al., 2005).
5. Involvement in the Biosynthesis of Poly-3-Hydroxyalkanoates
5-Oxo-3-phenylhexanoic acid, through its structural similarity to certain fatty acids, might be implicated in the biosynthesis of poly-3-hydroxyalkanoates (PHAs). PHAs are biodegradable polymers produced by microorganisms and have applications in bioplastics. Studies involving related fatty acids like phenylhexanoic acid indicate potential use in producing PHAs with unique properties (Hazer et al., 1996).
properties
IUPAC Name |
5-oxo-3-phenylhexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(13)7-11(8-12(14)15)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGWBMXFSCILOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(CC(=O)O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40874303 |
Source
|
Record name | 5-oxo-3-phenyl-hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40874303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6049-47-4 |
Source
|
Record name | 5-oxo-3-phenyl-hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40874303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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